molecular formula C13H9BrFNOS2 B4837263 3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4837263
M. Wt: 358.3 g/mol
InChI Key: VGAXZUNCOYZVIE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which have been reported to possess a wide range of biological activities such as anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. This is achieved by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins such as Bcl-2. Furthermore, it has been suggested that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest in cancer cells, which is associated with the inhibition of cyclin-dependent kinases (CDKs). Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, it has been reported to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity against various cancer cell lines. Furthermore, it possesses anti-inflammatory and antimicrobial activity, which makes it a potential candidate for the treatment of various inflammatory and infectious diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions that can be explored to further investigate the potential therapeutic applications of 3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Furthermore, the structure-activity relationship of this compound can be investigated to design and synthesize more potent analogs with improved pharmacological properties. Additionally, the molecular targets and signaling pathways involved in the anticancer and anti-inflammatory activities of this compound can be elucidated to gain a better understanding of its mechanism of action.

Scientific Research Applications

3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(5E)-5-[(3-bromo-4-fluorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNOS2/c1-2-5-16-12(17)11(19-13(16)18)7-8-3-4-10(15)9(14)6-8/h2-4,6-7H,1,5H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAXZUNCOYZVIE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=C(C=C2)F)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=C(C=C2)F)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-5-(3-bromo-4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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